molecular formula C5H6ClNO2 B8649387 3-Chloro-2-methylpropanoyl isocyanate CAS No. 25088-54-4

3-Chloro-2-methylpropanoyl isocyanate

Cat. No. B8649387
M. Wt: 147.56 g/mol
InChI Key: NOOWUUGMUCRQEQ-UHFFFAOYSA-N
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Patent
US04925982

Procedure details

Into a suspension of methacrylamide (106 g; 1.25 mol) in dichloroethane (600 ml), dry hydrogen chloride gas was blown while cooling with ice for about 1 hour. Then, oxalyl chloride (243.9 g; 1.92 mol) was dropwise added thereto while continuing hydrogen chloride blowing and ice cooling. The resultant mixture was heated to reflux, and the refluxing was continued for 30 minutes. After being allowed to cool, the reaction mixture was distilled under reduced pressure to give alpha-methyl-beta-chloropropionyl isocyanate.
Quantity
106 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
243.9 g
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([NH2:6])(=[O:5])[C:2]([CH3:4])=[CH2:3].C(Cl)(=O)[C:8](Cl)=[O:9].[Cl:13]C(Cl)C>Cl>[CH3:3][CH:2]([CH2:4][Cl:13])[C:1]([N:6]=[C:8]=[O:9])=[O:5]

Inputs

Step One
Name
Quantity
106 g
Type
reactant
Smiles
C(C(=C)C)(=O)N
Name
Quantity
600 mL
Type
reactant
Smiles
ClC(C)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
243.9 g
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Step Three
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while cooling with ice for about 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
TEMPERATURE
Type
TEMPERATURE
Details
to cool
DISTILLATION
Type
DISTILLATION
Details
the reaction mixture was distilled under reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC(C(=O)N=C=O)CCl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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